Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid
Overview
Description
Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is an organic compound characterized by a pyran ring structure with two carboxylic acid groups attached at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydro-2H-pyran-4,4(3H)-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl malonate with 1,3-dihydroxyacetone in the presence of an acid catalyst to form the pyran ring, followed by hydrolysis to yield the dicarboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can lead to the formation of alcohols or aldehydes.
Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the pyran ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated pyran derivatives.
Scientific Research Applications
Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of dihydro-2H-pyran-4,4(3H)-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyran ring can participate in various chemical reactions, altering the
Properties
IUPAC Name |
oxane-4,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-5(9)7(6(10)11)1-3-12-4-2-7/h1-4H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHAPBJSVSVFGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277022 | |
Record name | Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-04-2 | |
Record name | 5337-04-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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